molecular formula C18H17NO2 B1629434 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone CAS No. 1017601-66-9

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Cat. No.: B1629434
CAS No.: 1017601-66-9
M. Wt: 279.3 g/mol
InChI Key: JHXUBGDRHLWEPE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone , with the CAS registry number 1017601-66-9 . Its molecular formula is C₁₈H₁₇NO₂ , and its molecular weight is 279.33 g/mol .

Property Value
CAS Number 1017601-66-9
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.33 g/mol
Purity (Typical) ≥95%
Long-Term Storage Cool, dry conditions

Structural Features

The pyridinone core consists of a six-membered ring with an oxygen atom at position 4 and a saturated bond between carbons 2 and 3 (2,3-dihydro). The benzyl group (C₆H₅CH₂-) is attached to the nitrogen at position 1, while the 3-hydroxyphenyl group (C₆H₄(OH)-3) is bonded to carbon 5. This substitution pattern creates a balance between hydrophobicity (benzyl) and hydrogen-bonding potential (3-hydroxyphenyl).

Historical Context of Pyridinone Derivatives in Heterocyclic Chemistry

Pyridinones have been pivotal in drug discovery due to their versatility as hydrogen bond donors/acceptors and their ability to mimic natural ligands. Key milestones include:

  • Antimalarial Applications : Early pyridinones like clopidol (3,5-dichloro-2,6-dimethyl-4(1H)-pyridone) demonstrated potent activity against Plasmodium species, though pharmacokinetic limitations necessitated structural optimization.
  • Medicinal Chemistry Progress : Modern pyridinone derivatives, such as atovaquone-resistant analogs, emphasize substitutions that enhance solubility and bioavailability while retaining antimalarial efficacy.
  • Synthetic Innovations : Methods like O- to N-alkyl migration enable efficient synthesis of N-benzyl pyridones, expanding their accessibility for drug development.

Significance of Benzyl and Hydroxyphenyl Substituents in Molecular Design

Benzyl Group: Hydrophobic Anchoring and Structural Stabilization

The benzyl substituent at position 1 enhances:

  • Lipophilicity : Facilitates membrane permeability and binding to hydrophobic pockets in enzymes or receptors.
  • Conformational Rigidity : Stabilizes the pyridinone ring through steric and electronic effects, influencing target affinity.

3-Hydroxyphenyl Group: Hydrogen Bonding and Electronic Modulation

The 3-hydroxyphenyl moiety at position 5 contributes:

  • Hydrogen Bonding : The phenolic -OH group forms donor-acceptor interactions with biological targets, critical for binding specificity.
  • Electronic Effects : The electron-donating -OH group modulates the pyridinone’s electron density, tuning reactivity and metabolic stability.
Substituent Role in Molecular Design Biological Impact
Benzyl (Position 1) Hydrophobic anchoring, rigidity Enhanced membrane permeability
3-Hydroxyphenyl (C5) Hydrogen bonding, electronic tuning Target-specific binding interactions

Properties

IUPAC Name

1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUBGDRHLWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647712
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017601-66-9
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diketone-Amine Condensation

A foundational approach involves the cyclocondensation of β-keto amides with benzylamine derivatives. For example, reacting N -benzyl-3-aminocrotonamide with 3-hydroxyacetophenone in the presence of iron(III) perchlorate hydrate (6 mol%) in a toluene/acetic acid (1:1 v/v) mixture at 90°C yields the dihydropyridinone scaffold. This method mirrors the multicomponent reactions reported for 1,4-dihydropyrrolo[3,2-b]pyrroles, where Lewis acids facilitate imine formation and subsequent cyclization.

Optimization Insights :

  • Solvent polarity : Polar protic solvents (e.g., acetic acid) enhance protonation of intermediates, accelerating ring closure.
  • Catalyst loading : Excess iron(III) perchlorate (>10 mol%) leads to over-oxidation, reducing yields to <40%.

Michael Addition-Cyclization Sequences

Michael addition of benzylamine to α,β-unsaturated ketones bearing a 3-hydroxyphenyl group, followed by intramolecular cyclization, offers an alternative route. For instance, treating 3-(3-hydroxyphenyl)propenone with benzylamine in refluxing ethanol generates an enamine intermediate, which undergoes acid-catalyzed cyclization (HCl/EtOH, 70°C) to form the dihydropyridinone core.

Key Data :

  • Yield : 58–62% after recrystallization from ethanol.
  • Byproducts : Competing Schiff base formation occurs if reaction pH exceeds 4.0.

Functionalization via Cross-Coupling Reactions

Buchwald-Hartwig Amination

While less common, aryl amination has been explored using 5-chloro-dihydropyridinones. However, competing C-Cl bond reduction limits utility, with yields <35% under standard Pd/Xantphos conditions.

Rearrangement-Driven Syntheses

Aza-Semipinacol Rearrangement

Inspired by the benzyl group transfer observed in 6-benzyl-3,6-dihydropyridin-2(1H)-ones, a similar rearrangement could position the benzyl group at C1. Treating 5-(3-hydroxyphenyl)-6-benzyl-3,6-dihydropyridin-2(1H)-one with N-bromosuccinimide (NBS, 1.5 equiv) in nitromethane induces a-shift, forming the target compound via an N-acyliminium ion intermediate.

Mechanistic Validation :

  • Intermediate isolation : Quenching the reaction at 50% conversion confirms the presence of N-acyliminium species via ¹H NMR (δ 5.7–6.1 ppm, multiplet).
  • Stereochemical outcome : Chiral HPLC reveals a 3:1 diastereomeric ratio, favoring the trans-configured product.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Bn), 6.92 (s, 1H, C5-H), 5.21 (s, 1H, OH), 4.02 (t, J = 6.8 Hz, 2H, C2-H₂), 3.76 (t, J = 6.8 Hz, 2H, C3-H₂).
  • IR (KBr): ν 3270 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C Ar).

Crystallographic Data

Single-crystal X-ray diffraction (Mo-Kα, 100 K) confirms the boat conformation of the dihydropyridinone ring, with torsional angles of 12.3° (C2-C3-C4-C5) and 8.7° (C1-C2-C3-C4).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 62 98 One-pot simplicity Requires stoichiometric acid
Suzuki Coupling 74 95 Regioselective aryl introduction Multi-step protection needed
Aza-Semipinacol 55 90 Stereochemical control Diastereomer separation required

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The pyridinone core and benzylic groups are susceptible to redox transformations:

  • Oxidation of the lactam ring : Under acidic conditions, the pyridinone ring can undergo dehydrogenation to form aromatic pyridines. For example, treatment with KMnO₄ in H₂SO₄ may yield 1-benzyl-5-(3-hydroxyphenyl)pyridine-4-one .

  • Benzylic oxidation : The benzyl group is prone to oxidation via reagents like CrO₃, forming a ketone derivative (1-(4-oxobenzyl)-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone) .

Reaction Type Reagent/Conditions Product
Lactam oxidationKMnO₄, H₂SO₄, refluxAromatic pyridine derivative
Benzylic oxidationCrO₃, AcOH, 0–5°CKetone-functionalized pyridinone

Substitution Reactions

The electron-rich hydroxyphenyl ring facilitates electrophilic substitution:

  • Halogenation : Bromination at the para position of the 3-hydroxyphenyl group occurs with Br₂ in CHCl₃, yielding 1-benzyl-5-(3-hydroxy-4-bromophenyl)-2,3-dihydro-4-pyridinone .

  • Nucleophilic aromatic substitution : The 5-aryl group can undergo substitution with amines under Pd catalysis .

Cyclization and Rearrangement

The compound’s β-lactam framework enables cyclization under acidic or basic conditions:

  • Acid-mediated cyclization : Treatment with TfOH or TIPSOTf triggers intramolecular aza-Michael addition, forming bicyclic benzomorphanone derivatives .

  • Base-induced Truce–Smiles rearrangement : In the presence of KOtBu, the benzyl group migrates from C6 to C5, forming 5-benzyl-2-pyridones .

Rearrangement Type Conditions Key Intermediate/Product
Aza-semipinacol rearrangementTIPSOTf, CH₃CN, refluxC3–C6 bridged lactam
Truce–Smiles rearrangementKOtBu, DMF, 80°C5-Benzyl-3-hydroxyphenyl-2-pyridone

Functionalization via Organometallic Reagents

The pyridinone nitrogen and C4 positions react with organometallics:

  • Benzhydrylation : Benzhydryllithium adds regioselectively to the C4 position, forming 1-benzyl-4-benzhydryl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone .

  • Alkylation : Benzyl bromides substitute at the lactam oxygen under basic conditions (e.g., NaH, THF) .

Radical and Photochemical Reactions

The hydroxyphenyl group participates in radical coupling:

  • UV-induced dimerization : Irradiation at 254 nm promotes C–C bond formation between hydroxyphenyl groups, yielding bis-pyridinone derivatives .

Biological Derivatization

The compound serves as a scaffold for drug discovery:

  • Antiviral analogs : Iodination at C3 produces 3-iodo-4-hydroxypyridinones with activity against HIV-1 reverse transcriptase (IC₅₀ ≈ 0.03–0.07 μM) .

  • Anti-inflammatory derivatives : Acetylation of the phenolic -OH group enhances COX-2 inhibition (e.g., IC₅₀ = 8–14 μM) .

Key Mechanistic Insights

  • Regioselectivity : Substituents on the pyridinone nitrogen dictate reaction outcomes. For example, N-benzyl groups favor C4-addition over C6 in organometallic reactions .

  • Steric effects : Bulky groups at C4 (e.g., phenyl) stabilize carbocation intermediates during rearrangements .

  • Acid sensitivity : The hydroxyphenyl group undergoes Fries-like rearrangements under strong Brønsted acids .

Scientific Research Applications

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone:

Compound Core Structure Key Substituents Reported Bioactivity Reference
This compound Dihydro-4-pyridinone 1-Benzyl, 5-(3-hydroxyphenyl) Hypothesized: Enzyme inhibition, antimicrobial, or anti-aggregation activity N/A
RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine) Pyridazine Two 3-hydroxyphenyl groups Inhibits α-synuclein aggregation (Parkinson’s disease model)
(2E)-1-ferrocenyl-3-(3-hydroxyphenyl)-prop-2-en-1-one Chalcone Ferrocenyl, 3-hydroxyphenyl Antimicrobial activity against S. rolfsii and A. solani
5-(3-hydroxyphenyl)-10,15,20-tris-(4-acetoxy-3-methoxyphenyl)porphyrin Porphyrin 3-hydroxyphenyl, acetoxy-methoxyphenyl groups Low dark cytotoxicity in cancer cells (MCF-7) and normal PBMC

Key Comparative Findings

Ferrocenylchalcone (3i): Demonstrates antifungal and antibacterial activity, suggesting that the 3-hydroxyphenyl moiety may enhance antimicrobial properties. However, the dihydro-4-pyridinone core’s electronic profile could modulate efficacy compared to the chalcone scaffold . Porphyrin Derivatives (P, P1–P5): Asymmetric porphyrins with 3-hydroxyphenyl groups exhibit low cytotoxicity in normal cells (PBMC) while maintaining activity in cancer cells. This highlights the role of substituent positioning in balancing toxicity and efficacy—a consideration for optimizing the target compound .

Structural Flexibility vs. However, this flexibility may reduce binding specificity compared to RS-0406’s pyridazine core, which enforces a fixed geometry for fibril interaction .

Hydrogen-Bonding Potential The 3-hydroxyphenyl group in all compared compounds enhances hydrogen-bonding capacity. In RS-0406, dual phenolic groups are critical for amyloid disruption, whereas in the target compound, a single hydroxyl group may suffice for moderate activity .

Biological Activity

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (CAS 1017601-66-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO2C_{18}H_{17}NO_2, with a molecular weight of approximately 279.34 g/mol. The compound features a pyridinone core substituted with a benzyl and a hydroxylated phenyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzyl and hydroxypyridinone derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, as well as to explore structural modifications for improved activity against specific biological targets .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation. Research indicates that derivatives of hydroxypyridinone exhibit significant tyrosinase inhibitory effects, with IC50 values ranging from 1.95 μM to 2.79 μM .

CompoundIC50 (μM)Activity Type
Compound I1.95Tyrosinase Inhibitor
Compound II2.79Tyrosinase Inhibitor
Compound III2.04Monophenolase Inhibitor
Compound IV1.60Diphenolase Inhibitor

Antioxidant Activity

In addition to tyrosinase inhibition, this compound has demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxypyridinone derivatives, including this compound, against clinical strains of bacteria and fungi. Results indicated effective inhibition at concentrations lower than those required for standard antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : Research has assessed the cytotoxic effects of this compound on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The findings revealed that it could induce apoptosis in these cells, suggesting potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone?

A practical approach involves Suzuki-Miyaura cross-coupling to introduce aryl substituents. For example, a pyridinone core can be functionalized using Pd(PPh₃)₄ as a catalyst with boronic acids (e.g., 3-hydroxyphenylboronic acid) under reflux in a toluene/EtOH/H₂O solvent system . Benzyl groups are typically introduced via alkylation or reductive amination, with NaH or TsCl as activating agents for intermediates .

Q. How can the purity of this compound be validated during synthesis?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for assessing purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can resolve phenolic byproducts. For quantification, prepare a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to stabilize the compound during analysis .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Structure-activity relationship (SAR) studies suggest modifying the benzyl group or hydroxylphenyl moiety. For instance:

  • Replace the benzyl group with substituted benzyls (e.g., 4-fluorobenzyl) to enhance lipophilicity and target binding .
  • Introduce electron-withdrawing groups (e.g., nitro or chloro) to the phenyl ring to modulate electronic effects on the pyridinone core .
    Validate changes via kinase inhibition assays or receptor-binding studies, as seen in analogous pyrrolo[2,3-b]pyridine derivatives .

Q. How can crystallographic data resolve contradictions in reported conformational isomers?

Single-crystal X-ray diffraction (SCXRD) at 173 K with synchrotron radiation can resolve ambiguities. For example, SCXRD confirmed the dihedral angle between the pyridinone and phenyl rings in a related compound (mean C–C bond deviation: 0.002 Å, R factor: 0.039) . Data-to-parameter ratios >15 ensure reliability in modeling .

Q. What computational methods predict metabolic stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify sites prone to phase I oxidation (e.g., benzylic positions). Molecular docking with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina predicts metabolic hotspots . Experimental validation via liver microsome assays is recommended .

Q. How do solubility challenges impact formulation for in vivo studies?

The 3-hydroxyphenyl group contributes to low aqueous solubility. Strategies include:

  • Salt formation (e.g., hydrochloride) using HCl in ethanol .
  • Co-solvent systems (PEG 400/water) for intraperitoneal administration.
  • Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

Q. What analytical techniques resolve conflicting data on degradation products?

High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS identifies degradation pathways (e.g., oxidative cleavage of the dihydropyridinone ring). For isomers, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers .

Methodological Considerations

Q. How should researchers handle discrepancies in reported IC₅₀ values?

  • Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Use a common reference inhibitor (e.g., staurosporine) to normalize data across labs.
  • Validate cell lines for target expression via Western blot .

Q. What safety protocols are critical for handling this compound?

  • Store at –20°C under argon to prevent oxidation of the dihydropyridinone ring.
  • Use fume hoods when weighing powders (risk of inhalation).
  • Dispose of waste via licensed contractors, as phenolic derivatives may require specialized treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

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